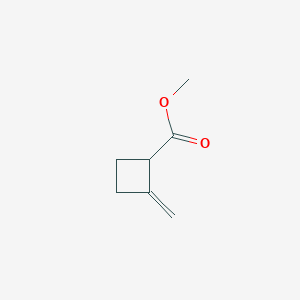
4-Methyl-1,3-oxathiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,3-oxathiolane is a heterocyclic organic compound containing a five-membered ring with one oxygen, one sulfur, and three carbon atoms. The presence of both oxygen and sulfur atoms in the ring structure imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-1,3-oxathiolane can be synthesized through several methods. One efficient approach involves the cyclization reaction between strained heterocyclic compounds and heterocumulenes using organocatalysts. For example, the conjugated base of nitromethane can be employed as a potential organocatalyst to promote the cyclization reaction at ambient conditions .
Another method involves the reaction of carbon disulfide with 2-methyloxirane in the presence of pyridine as a base. Stirring the mixture in nitromethane at ambient conditions for 6 hours yields 5-methyl-1,3-oxathiolane-2-thione .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-1,3-oxathiolane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, flavors, and fragrances.
Mécanisme D'action
The mechanism of action of 4-Methyl-1,3-oxathiolane involves its interaction with molecular targets through its reactive functional groups. The oxygen and sulfur atoms in the ring structure can participate in various chemical reactions, including nucleophilic and electrophilic attacks. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
4-Methyl-1,3-oxathiolane can be compared with other similar compounds, such as:
1,3-Oxathiolane: Lacks the methyl group at the 4-position, resulting in different chemical properties and reactivity.
1,3-Thiazolidine: Contains a nitrogen atom instead of an oxygen atom in the ring, leading to different chemical behavior.
1,3-Dioxolane: Contains two oxygen atoms in the ring, which affects its reactivity and applications.
The presence of the methyl group in this compound imparts unique steric and electronic effects, making it distinct from these similar compounds.
Propriétés
Numéro CAS |
24254-54-4 |
|---|---|
Formule moléculaire |
C4H8OS |
Poids moléculaire |
104.17 g/mol |
Nom IUPAC |
4-methyl-1,3-oxathiolane |
InChI |
InChI=1S/C4H8OS/c1-4-2-5-3-6-4/h4H,2-3H2,1H3 |
Clé InChI |
VZPMQMFWLAVHPC-UHFFFAOYSA-N |
SMILES canonique |
CC1COCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
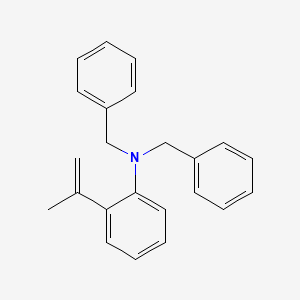


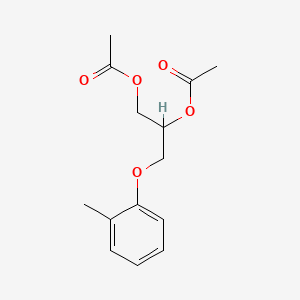
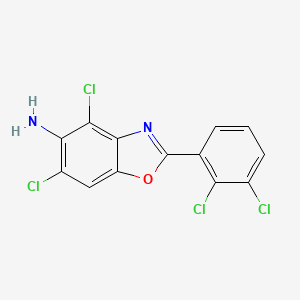




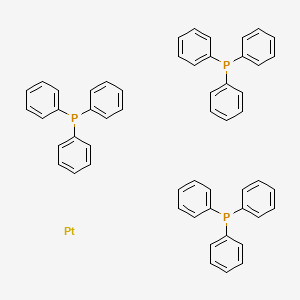
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
